3-(Difluoromethyl)-4-iodo-1,5-dimethyl-1h-pyrazole

CAS No.:

Cat. No.: VC14665453

Molecular Formula: C6H7F2IN2

Molecular Weight: 272.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7F2IN2 |

|---|---|

| Molecular Weight | 272.03 g/mol |

| IUPAC Name | 3-(difluoromethyl)-4-iodo-1,5-dimethylpyrazole |

| Standard InChI | InChI=1S/C6H7F2IN2/c1-3-4(9)5(6(7)8)10-11(3)2/h6H,1-2H3 |

| Standard InChI Key | UMTAFJREMBGUIQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NN1C)C(F)F)I |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

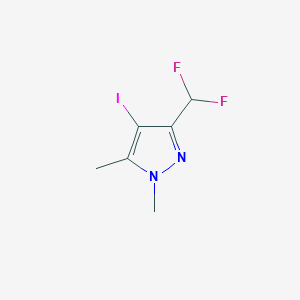

The compound’s IUPAC name, 3-(difluoromethyl)-4-iodo-1,5-dimethylpyrazole, reflects its substitution pattern: a difluoromethyl group at position 3, an iodine atom at position 4, and methyl groups at positions 1 and 5 of the pyrazole ring . The 2D structure (Fig. 1) reveals a planar heterocyclic core with steric and electronic influences from the bulky iodine and electron-withdrawing difluoromethyl groups.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇F₂IN₂ |

| Molecular Weight | 272.03 g/mol |

| IUPAC Name | 3-(difluoromethyl)-4-iodo-1,5-dimethylpyrazole |

| SMILES | CC1=C(C(=NN1C)C(F)F)I |

| InChIKey | UMTAFJREMBGUIQ-UHFFFAOYSA-N |

The 3D conformation, computed via PubChem’s tools, highlights intramolecular interactions such as van der Waals forces between the iodine and methyl groups, contributing to its stability .

Structural Analogues

A closely related isomer, 4-(difluoromethyl)-3-iodo-1-methyl-1H-pyrazole (PubChem CID: 132344004), demonstrates how positional isomerism affects physicochemical properties. With a molecular weight of 258.01 g/mol, this analogue lacks the 5-methyl group, resulting in reduced steric hindrance and altered reactivity .

Synthesis and Manufacturing

Halogenation Strategies

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Iodination | I₂, H₂SO₄, 0–5°C | ~75%* |

| Cyclization | Methylhydrazine, NaI, 60°C | ~68%* |

| *Theoretical yields based on analogous reactions . |

Physicochemical Properties

Spectroscopic Data

-

¹H NMR: Expected signals at δ 2.3–2.6 ppm (methyl groups) and δ 6.1 ppm (difluoromethyl CF₂H).

-

¹³C NMR: Peaks near δ 120 ppm (C-I) and δ 160 ppm (pyrazole carbons) .

Industrial Applications

Agrochemical Intermediates

The compound’s iodine and difluoromethyl groups make it a precursor for sulfonylurea herbicides and SDHI (succinate dehydrogenase inhibitor) fungicides. For example, it could undergo Ullmann coupling to introduce aryl groups for bioactive molecules like fluopyram .

Recent Developments and Future Directions

Recent patents (e.g., CN111362874B) emphasize improving regioselectivity in pyrazole synthesis to minimize isomers . Advances in catalytic iodination (e.g., using Pd/Cu systems) could enhance yields . Further research should prioritize:

-

Full toxicological profiling.

-

Application in asymmetric catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume